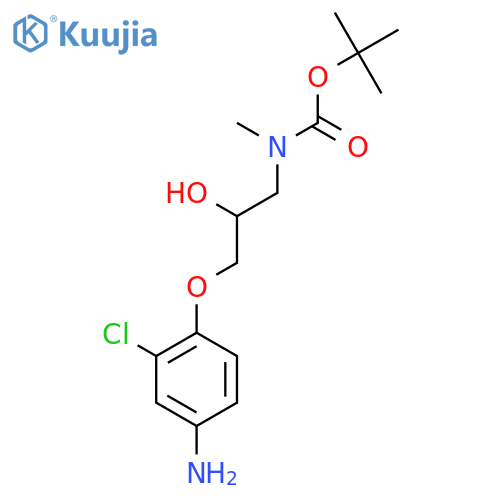Cas no 2172502-73-5 (tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate)

2172502-73-5 structure
商品名:tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate
tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2172502-73-5
- EN300-1591785
- tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
- tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate
-
- インチ: 1S/C15H23ClN2O4/c1-15(2,3)22-14(20)18(4)8-11(19)9-21-13-6-5-10(17)7-12(13)16/h5-7,11,19H,8-9,17H2,1-4H3
- InChIKey: HQHZYLOIYWMUFN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1OCC(CN(C)C(=O)OC(C)(C)C)O)N
計算された属性
- せいみつぶんしりょう: 330.1346349g/mol
- どういたいしつりょう: 330.1346349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 85Ų
tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1591785-50mg |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 50mg |
$744.0 | 2023-09-23 | ||
| Enamine | EN300-1591785-100mg |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 100mg |
$779.0 | 2023-09-23 | ||
| Enamine | EN300-1591785-5000mg |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 5000mg |
$2566.0 | 2023-09-23 | ||
| Enamine | EN300-1591785-0.05g |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 0.05g |
$744.0 | 2023-07-10 | ||
| Enamine | EN300-1591785-1.0g |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 1.0g |
$884.0 | 2023-07-10 | ||
| Enamine | EN300-1591785-0.5g |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 0.5g |
$849.0 | 2023-07-10 | ||
| Enamine | EN300-1591785-1000mg |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 1000mg |
$884.0 | 2023-09-23 | ||
| Enamine | EN300-1591785-0.25g |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 0.25g |
$814.0 | 2023-07-10 | ||
| Enamine | EN300-1591785-250mg |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 250mg |
$814.0 | 2023-09-23 | ||
| Enamine | EN300-1591785-0.1g |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 0.1g |
$779.0 | 2023-07-10 |
tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
2172502-73-5 (tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate) 関連製品
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
